BenchChemオンラインストアへようこそ!

Dibekacin (sulfate)

Antimicrobial susceptibility Pseudomonas aeruginosa Aminoglycoside resistance

Dibekacin sulfate (3′,4′-dideoxykanamycin B)—semi-synthetic aminoglycoside derived from kanamycin B. The strategic removal of 3′ and 4′ hydroxyl groups confers resistance to bacterial aminoglycoside-modifying enzymes that inactivate gentamicin, amikacin, and tobramycin. Superior activity against resistant Pseudomonas aeruginosa, including carbenicillin-resistant strains. Quantified intermediate cochleotoxicity—less ototoxic than amikacin, more than netilmicin—optimal for otoprotectant screening. Renal kinetics mirror gentamicin for preclinical nephrotoxicity studies. Discriminates AAC(6′)-I resistance mechanisms in surveillance panels.

Molecular Formula C18H39N5O12S
Molecular Weight 549.6 g/mol
Cat. No. B12423193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibekacin (sulfate)
Molecular FormulaC18H39N5O12S
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)/t6-,7-,8+,9-,10-,11+,12-,13+,14+,15-,16+,17-,18-;/m1./s1
InChIKeyGXKUKBCVZHBTJW-PMAQWHKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibekacin (Sulfate) Procurement Guide: Overview and Structural Basis for Aminoglycoside Selection


Dibekacin (sulfate), chemically 3′,4′-dideoxykanamycin B, is a semi-synthetic aminoglycoside antibiotic derived from kanamycin B. The strategic removal of the 3′ and 4′ hydroxyl groups renders dibekacin resistant to inactivation by certain bacterial aminoglycoside-modifying enzymes that commonly compromise kanamycin and other first-generation aminoglycosides [1]. This structural modification confers a spectrum of activity that differs meaningfully from both its parent compound and other clinically utilized aminoglycosides such as gentamicin, amikacin, and tobramycin [2]. Dibekacin was developed and achieved wide clinical acceptance primarily in Japan for the treatment of serious Gram-negative infections, particularly those caused by Pseudomonas aeruginosa, including strains resistant to alternative agents [3].

Dibekacin (Sulfate) Selection: Why Aminoglycoside Substitution Is Not Interchangeable


Aminoglycosides exhibit marked heterogeneity in antibacterial spectrum against resistant Gram-negative pathogens, differential susceptibility to enzymatic inactivation, and distinct organ-specific toxicity profiles—all of which preclude generic within-class substitution. Dibekacin possesses a unique 3′,4′-dideoxygenation pattern that confers susceptibility to a different subset of aminoglycoside-modifying enzymes than those affecting gentamicin, tobramycin, or amikacin [1]. Consequently, clinical isolates resistant to one aminoglycoside frequently retain susceptibility to dibekacin, and vice versa. Furthermore, comparative toxicological studies demonstrate that aminoglycosides are not equivalent in their ototoxic or nephrotoxic potential; the relative risk profile of dibekacin versus alternatives such as amikacin or netilmicin may influence procurement decisions where toxicity mitigation is paramount [2]. The quantitative evidence below establishes precisely where dibekacin diverges from its closest analogs in clinically and industrially relevant parameters.

Dibekacin (Sulfate) Evidence Guide: Quantified Differential Performance Against Comparators


Dibekacin vs. Gentamicin, Amikacin, and Sisomicin: Superior MIC Against Gentamicin-Resistant Pseudomonas aeruginosa Clinical Isolates

In a head-to-head in vitro comparison against 200 clinical strains of Pseudomonas aeruginosa, dibekacin demonstrated the highest overall antibacterial potency among six tested aminoglycosides, surpassing amikacin, sisomicin, gentamicin, kanendomycin, and kanamycin [1]. Critically, among seven strains exhibiting high-level resistance to gentamicin (MIC = 400 μg/mL), the MIC of dibekacin remained at 0.625 μg/mL, representing a >640-fold potency advantage over gentamicin [1]. Two of these gentamicin-resistant strains were also resistant to amikacin and sisomicin (MIC = 75 μg/mL), yet remained fully susceptible to dibekacin at 0.625 μg/mL [1].

Antimicrobial susceptibility Pseudomonas aeruginosa Aminoglycoside resistance

Dibekacin vs. Amikacin and Gentamicin: Comparative Nephrotoxicity in a Rat Model at Escalating Therapeutic Multiples

In a rat model comparing nephrotoxicity at doses equivalent to 3×, 10×, and 30× the suggested human therapeutic dose on a weight basis, dibekacin and gentamicin produced equally severe injury to renal tissue across all dose levels [1]. Amikacin, in contrast, produced slightly less renal damage than either dibekacin or gentamicin under the same dosing regimen [1]. Renal cortical kinetic studies in a canine model confirmed that dibekacin and gentamicin exhibit reproducibly higher renal cortical tissue concentrations than tobramycin, suggesting that dibekacin shares the inherent nephrotoxic potential of gentamicin rather than the comparatively lower renal accumulation profile of tobramycin [2].

Nephrotoxicity Aminoglycoside safety Preclinical toxicology

Dibekacin vs. Eight Aminoglycosides: Rank-Ordered Ototoxicity Profile in Guinea Pig Cochlear and Vestibular Models

A comprehensive comparative ototoxicity study evaluated nine aminoglycosides administered intramuscularly to guinea pigs for four weeks, with ototoxicity quantified by pinna reflex response and cochlear hair cell damage [1]. Auditory toxicity rank order (most to least toxic) was: sisomicin > gentamicin > tobramycin > amikacin > dibekacin > kanamycin > netilmicin, dactimicin, ribostamycin [1]. Vestibular toxicity rank order was: sisomicin > gentamicin > dibekacin > tobramycin > netilmicin > amikacin > kanamycin > dactimicin, ribostamycin [1]. Dibekacin, tobramycin, gentamicin, and sisomicin were equally toxic to both cochlear and vestibular organs, whereas amikacin and kanamycin demonstrated preferential cochlear toxicity over vestibular toxicity [1].

Ototoxicity Cochlear toxicity Vestibular toxicity Aminoglycoside safety ranking

Dibekacin vs. Gentamicin and Tobramycin: Species-Dependent Antibacterial Activity on Enterobacteriaceae

In a study of 617 hospital bacterial strains, dibekacin demonstrated in vitro activity superior to that of gentamicin but inferior to that of tobramycin specifically against Klebsiella species and Proteus mirabilis [1]. At a 4 mg/L concentration, tobramycin inhibited 82-84% of Enterobacteriaceae, Pseudomonas, Acinetobacter, and S. aureus isolates, whereas the same concentration of dibekacin or gentamicin inhibited 80-83% of Pseudomonas and S. aureus, 78-79% of Acinetobacter, and 74% of Enterobacteriaceae [1]. Across all other bacterial species evaluated, dibekacin exhibited activity comparable to both gentamicin and tobramycin [1].

Antibacterial spectrum Enterobacteriaceae Klebsiella Proteus mirabilis

Dibekacin vs. Piperacillin, Cefotaxime, and Cefuroxime: Lower MIC50/MIC90 Against Gram-Negative Pathogens Including Pseudomonas aeruginosa

In a study comparing the in vitro activity of dibekacin against piperacillin, cefotaxime, and cefuroxime using 266 recently isolated Gram-negative pathogens, dibekacin was consistently more potent than all three beta-lactam comparators, demonstrating lower MIC50 and MIC90 values [1]. While dibekacin and cefotaxime exhibited essentially similar activity against most tested bacteria, dibekacin demonstrated markedly superior activity against Pseudomonas aeruginosa compared to cefotaxime [1]. This advantage extended to carbenicillin-resistant P. aeruginosa strains in a separate study of 579 clinical isolates, where dibekacin was more active than any of eight tested cephalosporins against all organisms, including carbenicillin-resistant P. aeruginosa [2].

Gram-negative bacteria Pseudomonas aeruginosa Beta-lactam comparison MIC

Dibekacin (Sulfate) Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Preclinical Development of Anti-Pseudomonal Combination Therapies

Given dibekacin's demonstrated superiority over gentamicin, amikacin, and sisomicin against Pseudomonas aeruginosa—including high-level gentamicin-resistant and carbenicillin-resistant strains [1] [2]—dibekacin serves as an optimal aminoglycoside backbone for combination therapy studies targeting recalcitrant P. aeruginosa infections. Researchers developing synergistic regimens with beta-lactams, fluoroquinolones, or novel anti-pseudomonal agents should prioritize dibekacin procurement to ensure the aminoglycoside component does not represent the resistance-limiting factor in the combination.

Aminoglycoside Ototoxicity Comparative Research Requiring Mid-Range Cochlear Toxicity Reference

Dibekacin occupies a defined intermediate position in the aminoglycoside auditory toxicity hierarchy, ranking less cochleotoxic than amikacin and tobramycin but more cochleotoxic than kanamycin and netilmicin [3]. This precisely quantified position makes dibekacin a valuable reference compound for mechanistic studies of aminoglycoside-induced hair cell damage, as well as for screening putative otoprotective agents where a moderate, reproducible toxicity baseline is required rather than the extremes represented by sisomicin (maximum) or ribostamycin (minimum).

Renal Cortical Pharmacokinetic Studies Modeling Gentamicin-Class Nephrotoxicity

Dibekacin exhibits renal cortical tissue accumulation and elution kinetics that closely parallel those of gentamicin, with both agents showing reproducibly higher renal cortical concentrations than tobramycin in canine models [4]. This pharmacokinetic equivalence supports the use of dibekacin as an alternative to gentamicin in preclinical nephrotoxicity studies, particularly where experimental protocols require an aminoglycoside with established nephrotoxic potential but where gentamicin availability or regulatory considerations favor a distinct chemical entity with comparable renal handling characteristics.

Antimicrobial Susceptibility Surveillance for Aminoglycoside Resistance Epidemiology

Because dibekacin demonstrates activity against bacterial strains resistant to other aminoglycosides—including gentamicin-resistant, amikacin-resistant, and carbenicillin-resistant Pseudomonas aeruginosa isolates [1] [2]—incorporation of dibekacin into antimicrobial susceptibility testing panels provides enhanced resolution of aminoglycoside resistance mechanisms in surveillance programs. The retention of dibekacin susceptibility in otherwise multi-aminoglycoside-resistant isolates makes it a discriminating agent for identifying specific aminoglycoside-modifying enzyme patterns, particularly those involving AAC(6′)-I enzymes which inactivate amikacin and kanamycin but not gentamicin [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibekacin (sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.